Key parameters in the synthesis include:
Laniquidar's molecular structure features a fluorophenyl group attached to a hydroxyimino acetamide backbone. The molecular formula is CHFNO, with a molar mass of approximately 166.03 g/mol. The compound exhibits significant structural characteristics that contribute to its biological activity:
Laniquidar participates in various chemical reactions, primarily focusing on its interactions with P-glycoprotein. In vitro studies have shown that it can effectively inhibit the transport activity of this protein, which is responsible for the efflux of many chemotherapeutic agents from cells. This inhibition can be quantified using radiolabeled versions of Laniquidar (e.g., -labeled), allowing researchers to study its biodistribution and kinetics in biological systems.
Key reactions include:
Laniquidar's mechanism of action revolves around its ability to inhibit P-glycoprotein, a member of the ATP-binding cassette transporter family. This protein plays a pivotal role in drug resistance by actively transporting various drugs out of cells, thus reducing their intracellular concentrations. By blocking this efflux mechanism, Laniquidar enhances the accumulation of chemotherapeutic agents within cancer cells, potentially improving treatment outcomes.
Key aspects include:
Laniquidar exhibits several notable physical and chemical properties:
Laniquidar has several scientific applications, particularly in oncology:
P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the ABCB1 gene, is a major mediator of multidrug resistance (MDR) in cancer. Its overexpression in tumors reduces intracellular concentrations of chemotherapeutic agents, including anthracyclines, taxanes, and vinca alkaloids [1] [8]. First-generation P-gp inhibitors (e.g., verapamil, cyclosporine A) demonstrated in vitro efficacy but failed clinically due to significant toxicities at required inhibitory concentrations and pharmacokinetic interactions [1] [9]. For instance, verapamil doses needed for P-gp inhibition caused severe hypotension, while cyclosporine A exacerbated immunosuppression [1]. Second-generation inhibitors (e.g., dexverapamil, PSC-833) aimed to reduce toxicity but showed unpredictable drug-drug interactions due to cytochrome P450 (CYP3A4) inhibition, necessitating dose reductions of co-administered chemotherapeutics and diminishing efficacy [1] [5]. This highlighted the need for highly specific, non-toxic inhibitors.
Table 1: Generations of P-gp Inhibitors
Generation | Examples | Key Limitations |
---|---|---|
First | Verapamil, Cyclosporine A | Dose-limiting toxicities; low therapeutic window |
Second | PSC-833, Valspodar | CYP3A4 inhibition; pharmacokinetic interactions |
Third | Laniquidar, Tariquidar | Bioavailability challenges; clinical efficacy gaps |
Laniquidar (R101933) is a synthetic benzazepine derivative developed as a highly specific third-generation P-gp inhibitor. Its chemical structure—methyl 11-(1-{2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl}piperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylate (C₃₇H₃₆N₄O₃)—optimizes P-gp binding affinity while minimizing interactions with other transporters like MRP1 or BCRP [2] [4]. Third-generation inhibitors, including laniquidar, zosuquidar, and tariquidar, exhibit nanomolar-range potency (20–100 nM) and lack significant CYP3A4 inhibition, reducing pharmacokinetic interference [3] [7].
The development timeline of laniquidar includes:
Laniquidar’s mechanism addresses key limitations of earlier P-gp inhibitors:
Table 2: Laniquidar’s Properties vs. Other Third-Generation Inhibitors
Property | Laniquidar | Tariquidar | Zosuquidar |
---|---|---|---|
Molecular Target | P-gp only | P-gp/BCRP | P-gp only |
CYP3A4 Inhibition | None | None | Minimal |
Clinical Status | Discontinued | Phase III trials | Phase III trials |
Key Advantage | No taxane PK alteration | Potent dual inhibition | CNS penetration |
Research highlights its potential in NRF2-high tumors, where oxidative stress protection mechanisms contribute to taxane resistance. Laniquidar’s P-gp inhibition may synergize with oxidative stress-inducing agents [7] [10]. However, variable oral bioavailability and inconsistent tumor P-gp expression in patient subgroups limited its clinical translation [4] [8]. Despite discontinuation, laniquidar remains a valuable tool for studying P-gp-specific inhibition paradigms and collateral sensitivity approaches [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7